Product packaging for Telmisartan Impurity B(Cat. No.:CAS No. 1026438-56-1)

Telmisartan Impurity B

Cat. No.: B042820
CAS No.: 1026438-56-1
M. Wt: 570.7 g/mol
InChI Key: ZDOPWPNJFDIROE-UHFFFAOYSA-N
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Description

Telmisartan Impurity B is a high-purity chemical reference standard critical for ensuring the quality, safety, and efficacy of Telmisartan Active Pharmaceutical Ingredients (APIs) and finished drug products. As a designated impurity, its primary application lies in analytical chemistry, where it serves as a critical benchmark for method development and validation. Researchers utilize this compound in chromatographic techniques, such as HPLC and UPLC, to accurately identify, quantify, and monitor the levels of this specific impurity during stability studies, batch release testing, and regulatory submissions. Its well-characterized structure allows for the precise calibration of analytical systems, ensuring compliance with stringent ICH guidelines. By providing a definitive standard for comparison, this compound empowers scientists in pharmaceutical R&D and quality assurance laboratories to optimize purification processes, establish meaningful specification limits, and comprehensively profile the impurity landscape of Telmisartan, thereby upholding the highest standards of drug safety and manufacturing consistency.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H38N4O2 B042820 Telmisartan Impurity B CAS No. 1026438-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H38N4O2/c1-7-12-33-38-31-22-27(35-39-30-15-10-11-16-32(30)40(35)6)21-24(2)34(31)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOPWPNJFDIROE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C(=CC(=C2)C5=NC6=CC=CC=C6N5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Formation Pathways and Mechanistic Studies of Telmisartan Impurity B

Synthesis-Related Origins of Telmisartan (B1682998) Impurity B

Impurity Formation during Key Synthetic Steps

The primary route for the formation of Telmisartan Impurity B during synthesis involves a side reaction where telmisartan itself acts as a nucleophile. In the presence of a base, telmisartan can react with 4'-bromomethylbiphenyl-2-carboxylic acid tert-butyl ester, a key intermediate in one of the common synthetic pathways of telmisartan. This reaction, followed by a hydrolysis step, leads to the formation of this compound. newdrugapprovals.org

A detailed multi-step synthesis for this compound has also been reported, primarily for its use as a reference standard in quality control. This synthesis further elucidates the structural relationship between telmisartan and its isomer, Impurity B. ajpsonline.comgoogle.com The process typically involves the reaction of precursor molecules that ultimately form the isomeric benzimidazole (B57391) structure characteristic of Impurity B. ajpsonline.comgoogle.com

Role of Starting Materials and Reagents in Impurity B Generation

The purity of starting materials and the choice of reagents play a critical role in controlling the levels of this compound. The presence of telmisartan from a previous batch or as a carry-over impurity can lead to its reaction with the biphenyl (B1667301) intermediate, as described above. newdrugapprovals.org

The use of strong bases, such as potassium tert-butoxide, in the alkylation step of telmisartan synthesis can also influence the formation of byproducts. rjpbcs.com The reactivity of the 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester intermediate is also a significant factor; its instability can lead to various side reactions, potentially including the formation of Impurity B.

Impact of Process Parameters on Impurity B Levels

Process parameters such as reaction temperature, pH, and reaction time are critical in minimizing the formation of this compound. Elevated temperatures and extreme pH conditions during the synthesis, particularly in steps involving the formation of the benzimidazole rings and the final alkylation, can increase the rate of side reactions, leading to higher levels of impurities. umich.edu Careful control of these parameters is essential for ensuring the desired regioselectivity of the reactions and minimizing the generation of isomeric impurities like Impurity B. epo.org The choice of solvent can also impact reaction pathways and impurity profiles. rjpbcs.com

Degradation Pathways Leading to this compound Formation

Telmisartan can degrade under various stress conditions, including hydrolysis and oxidation, potentially leading to the formation of impurities.

Hydrolytic Degradation Mechanisms (Acidic, Alkaline, Neutral)

Forced degradation studies have demonstrated that telmisartan is susceptible to degradation under both acidic and alkaline hydrolytic conditions. ajpsonline.comakjournals.comjmchemsci.commdpi.com

Under acidic conditions, one of the reported degradation products is a "dimer acid". akjournals.com While not definitively identified as this compound in all studies, the formation of a dimeric species suggests a potential pathway for the generation of structurally related impurities. The acidic environment can catalyze reactions leading to the coupling of telmisartan molecules or its intermediates.

In alkaline conditions, telmisartan also undergoes significant degradation. jmchemsci.commdpi.comajrconline.org The specific degradation products can vary depending on the exact conditions, but the alkaline environment can promote nucleophilic reactions and rearrangements. While direct evidence from all studies is not conclusive, the potential for the formation of isomeric impurities under these conditions exists.

Neutral hydrolysis has been found to cause less degradation compared to acidic or alkaline conditions. jmchemsci.com

The following table summarizes findings from various forced degradation studies on telmisartan:

Stress ConditionReagents and ConditionsObserved DegradationReference
Acidic Hydrolysis 1 M HCl, 70°C, 3hSignificant degradation, formation of a novel derivative with m/z 530 akjournals.com
5N HCl, 60°C, 6hSignificant degradation, formation of "Dimer acid" akjournals.com
1 N HCl, 25°C, 1h94.62% degradation, formation of a product with m/z 162.81 ajpsonline.com
Alkaline Hydrolysis 5 M NaOH, 70°C, 3hSubstantial degradation akjournals.com
0.1M NaOH, 80°C, 8hGradual degradation jmchemsci.com
1 N NaOH, 25°C, 1h96.46% degradation, formation of a product with m/z 188.92 ajpsonline.com
Neutral Hydrolysis Water, 80°CStable jmchemsci.com

Oxidative Degradation Processes

Telmisartan has also been shown to degrade under oxidative stress. akjournals.comjmchemsci.com Studies using hydrogen peroxide (H₂O₂) as the oxidizing agent have confirmed the formation of degradation products. akjournals.comjmchemsci.com One study identified a fragmentation product of telmisartan under oxidative conditions. akjournals.com While these studies confirm the susceptibility of telmisartan to oxidation, the specific formation of this compound as a direct result of oxidative degradation has not been explicitly detailed in the reviewed literature. Further research is needed to elucidate the precise mechanisms and identify all resulting degradants under oxidative stress.

Photolytic Degradation Studies

The photostability of Telmisartan has been evaluated under various conditions, with some studies indicating it is relatively stable when exposed to UV light. ijsrp.orgajpsonline.com For instance, one study found no significant degradation when Telmisartan was subjected to UV light at 254 nm for 24 hours. ajpsonline.com Another study reported stability after exposure to UV light for 7 days at 254 nm and to sunlight for 55 hours. ijsrp.org

However, other research has shown some susceptibility to photodegradation. Exposure of a Telmisartan solution to direct sunlight for 15 days resulted in degradation. akjournals.com Analysis of the photodegraded sample by LC-ESI-MS suggested a mechanism involving the dehydrogenation of the propyl chain, leading to the formation of a double bond and a product with a mass-to-charge ratio (m/z) of 513.8. akjournals.com It is important to note that this specific degradant was not identified as this compound.

Thermal and Humidity-Induced Degradation

Telmisartan has generally demonstrated good stability under thermal stress conditions. Studies have shown the drug to be stable when heated as a solid powder at 105°C for 24 hours and at 50°C for 60 days. ijsrp.orgresearchgate.net

Degradation due to humidity has been observed to a limited extent. In one study, slight degradation was noted when Telmisartan tablets were exposed to humidity. researchgate.net It has been suggested that hydrolysis, which can occur under conditions of excessive humidity over prolonged periods, is a potential degradation pathway for Telmisartan. akjournals.com However, the specific degradation products formed under these humidity-induced hydrolytic conditions, particularly the formation of this compound, are not explicitly detailed in the reviewed literature.

Stress-Induced Degradation Profile Analysis

Forced degradation studies provide a comprehensive profile of a drug's stability by subjecting it to acid, base, and oxidative stress, in addition to photolytic and thermal conditions. researchgate.net Telmisartan shows significant degradation under acidic and oxidative stress conditions. semanticscholar.orgresearchgate.net

Under acidic conditions (e.g., 5N HCl at 60°C), a major degradation product identified was a dimer acid. ijsrp.org In contrast, the drug was found to be relatively stable under basic stress. ijsrp.org Oxidative stress also leads to the degradation of Telmisartan. researchgate.net One study identified a fragment with m/z 302 resulting from oxidative degradation, which corresponds to a structure containing the two benzimidazole rings. akjournals.com

Summary of Telmisartan Degradation Under Stress Conditions

Stress ConditionObservationMajor Degradation Products IdentifiedReference
Photolytic Stable in some studies; degradation observed in others.Dehydrogenation product of the propyl chain (m/z 513.8). ijsrp.orgajpsonline.comakjournals.com
Thermal Generally stable.No significant degradation products identified. ijsrp.orgresearchgate.netresearchgate.net
Humidity Slight degradation observed; susceptible to hydrolysis.Not explicitly identified. akjournals.comresearchgate.net
Acid Hydrolysis Significant degradation.Dimer acid. ijsrp.orgresearchgate.net
Oxidative Significant degradation.Benzimidazole ring structure fragment (m/z 302). akjournals.comresearchgate.net

Advanced Analytical Methodologies for Telmisartan Impurity B

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for analyzing pharmaceutical impurities. For Telmisartan (B1682998) Impurity B, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are powerful tools that offer the necessary specificity and sensitivity.

HPLC is a widely adopted technique for the analysis of pharmaceutical impurities due to its robustness and reliability. africanjournalofbiomedicalresearch.com The development of a stability-indicating HPLC method is crucial for separating Telmisartan from its impurities and degradation products. akjournals.comsemanticscholar.org

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of Telmisartan and its impurities. semanticscholar.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. This setup is effective in separating compounds based on their hydrophobicity.

Several studies have detailed the development of RP-HPLC methods for Telmisartan and its related substances. chemmethod.comchemmethod.com These methods aim to achieve baseline separation of all potential impurities, including Impurity B, from the main API peak and from each other. chemmethod.com A typical RP-HPLC method involves a C18 or C8 column as the stationary phase. semanticscholar.orgchemmethod.com The selection of the column is critical, as different column chemistries can significantly impact the separation of closely eluting impurities. globalresearchonline.net

Due to the presence of multiple impurities with varying polarities in Telmisartan samples, an isocratic elution (constant mobile phase composition) is often insufficient to achieve adequate separation within a reasonable time. Therefore, gradient elution is employed, where the composition of the mobile phase is changed during the analysis. semanticscholar.orgchemmethod.com

A typical gradient program starts with a higher percentage of the aqueous phase to retain and separate polar impurities, followed by a gradual increase in the organic solvent concentration to elute the less polar compounds, including Telmisartan and Impurity B. semanticscholar.orgchemmethod.com The optimization of the gradient profile, including the initial and final solvent compositions, the rate of change, and the duration of each step, is essential for achieving optimal resolution between all peaks. globalresearchonline.net For instance, a gradient program might start with a mobile phase composition of 87:13 (A:B) and gradually change to 20:80 over 40 minutes to ensure the separation of all eleven impurities. chemmethod.com

The choice of stationary and mobile phases is paramount in developing a selective and robust HPLC method.

Stationary Phase: C18 and C8 columns are the most frequently used stationary phases for Telmisartan impurity analysis. semanticscholar.orgchemmethod.com The choice between them depends on the specific separation challenge. C18 columns provide higher hydrophobicity and are generally suitable for a wide range of compounds. C8 columns, being less hydrophobic, may offer better selectivity for certain impurities. chemmethod.com The particle size of the stationary phase also plays a role; smaller particles (e.g., 3.5 µm) can provide higher efficiency and better resolution. chemmethod.comchemmethod.com

Mobile Phase: The mobile phase typically consists of an aqueous buffer and an organic modifier.

Aqueous Phase: A buffer is used to control the pH of the mobile phase, which is crucial for controlling the ionization state of acidic and basic analytes like Telmisartan and its impurities. Phosphate (B84403) buffers are commonly used. globalresearchonline.netnih.gov The addition of ion-pair reagents was previously common but is now often avoided due to issues with column longevity and method reproducibility. chemmethod.com

Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic solvents used. akjournals.comglobalresearchonline.net Acetonitrile is often preferred due to its lower viscosity and better UV transparency. The selection and proportion of the organic modifier are optimized to achieve the desired retention and separation. globalresearchonline.net

A summary of typical HPLC method parameters is presented in the table below.

ParameterTypical ConditionsSource(s)
Column Symmetry Shield RP8 (150 mm x 4.6 mm, 3.5 µm) or Inertsil ODS-3V (150 x 4.6 mm, 3.5 μm) chemmethod.comchemmethod.comnih.gov
Mobile Phase A 0.05% Trifluoroacetic acid in water or 0.02 M Potassium dihydrogen phosphate (pH 3.5) chemmethod.comchemmethod.comnih.gov
Mobile Phase B Acetonitrile chemmethod.comchemmethod.comnih.gov
Elution Mode Gradient chemmethod.comchemmethod.comnih.gov
Flow Rate 0.8 - 1.0 mL/min chemmethod.comnih.gov
Detection UV at 230 nm chemmethod.comchemmethod.comnih.gov
Column Temperature 25 - 40 °C chemmethod.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm) and can operate at higher pressures than traditional HPLC systems. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. rsc.orgijsrp.org

For the analysis of Telmisartan and its impurities, UPLC methods offer a considerable advantage by reducing run times without compromising the quality of the separation. A UPLC method can separate Telmisartan and its impurities in a much shorter time compared to a conventional HPLC method. globalresearchonline.netresearchgate.net

A typical UPLC method for Telmisartan impurity analysis would use a sub-2 µm particle size column, such as an Acquity BEH Shield RP18 (100 x 2.1 mm, 1.7 µm). globalresearchonline.netresearchgate.net The mobile phase composition is similar to that used in HPLC, but the flow rates are generally lower (e.g., 0.3 mL/min) due to the smaller column dimensions. globalresearchonline.netrsc.org The gradient program is also optimized to take advantage of the high efficiency of the UPLC system, resulting in rapid separations. globalresearchonline.netresearchgate.net

The table below outlines typical parameters for a UPLC method.

ParameterTypical ConditionsSource(s)
Column Acquity BEH Shield RP18 (100 x 2.1 mm, 1.7 µm) or BEH C18 (100 x 2.1 mm, 1.7 μm) globalresearchonline.netrsc.orgresearchgate.net
Mobile Phase A pH 4.5 buffer (0.025M Potassium dihydrogen phosphate, 0.0027M 1-hexane sulphonic acid sodium salt, 1 mL triethylamine) or 10 mM Phosphate buffer (pH 2.5) globalresearchonline.netrsc.orgresearchgate.net
Mobile Phase B Acetonitrile or Acetonitrile:Methanol:Water (75:15:10 v/v/v) globalresearchonline.netrsc.orgresearchgate.net
Elution Mode Gradient globalresearchonline.netrsc.orgresearchgate.net
Flow Rate 0.3 - 0.33 mL/min globalresearchonline.netrsc.orgresearchgate.net
Detection UV at 290 nm or 235 nm globalresearchonline.netrsc.orgresearchgate.net
Column Temperature 25 - 30 °C globalresearchonline.netrsc.orgresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that can be used for the screening and quantification of impurities in pharmaceuticals. rjptonline.org It offers the advantage of high sample throughput, as multiple samples can be analyzed simultaneously on a single plate.

For the analysis of Telmisartan, an HPTLC method would typically use silica (B1680970) gel 60F-254 plates as the stationary phase. rjptonline.org The mobile phase is a mixture of organic solvents, and the composition is optimized to achieve separation of the impurities from the API. A common mobile phase for Telmisartan analysis is a mixture of ethyl acetate, dichloroethane, and methanol. rjptonline.org

After development, the plate is dried, and the separated spots are visualized under UV light. Densitometric scanning is then used to quantify the amount of each impurity present. HPTLC methods for Telmisartan have been shown to be linear, precise, and accurate, making them suitable for quality control purposes. rjptonline.org

The following table summarizes the parameters for a typical HPTLC method.

ParameterTypical ConditionsSource(s)
Stationary Phase TLC aluminum plates precoated with silica gel 60F-254 rjptonline.org
Mobile Phase Ethyl acetate: Dichloroethane: Methanol (6:2:1 v/v) rjptonline.org
Detection Densitometric analysis in absorbance mode at 295 nm rjptonline.org
Rf value of Telmisartan 0.68 ± 0.03 rjptonline.org
Gradient Elution Optimization for Baseline Separation of Impurity B

Gas Chromatography (GC) for Volatile Impurity Analysis (if applicable to Impurity B precursors/degradation)

Direct analysis of Telmisartan Impurity B, a large and non-volatile molecule, by Gas Chromatography (GC) is not feasible. However, GC, particularly Headspace GC (HS-GC), is a critical technique for monitoring other potential impurities in Telmisartan's active pharmaceutical ingredient (API) and dosage forms. ijcrr.com Its application is relevant for controlling volatile organic impurities (OVIs) or residual solvents that are used during the synthesis process. ijcrr.comijpsonline.com Solvents such as methanol, acetone, and n-butanol are frequently employed in the manufacturing of Telmisartan and must be removed to the greatest extent possible. ijcrr.com

A typical HS-GC method for analyzing volatile impurities in Telmisartan is detailed below.

Parameter Condition
Instrument Headspace Gas Chromatograph with Flame Ionization Detector (FID)
Column DB-624 (30 m x 0.53 mm, 3 µm) or similar ijcrr.com
Carrier Gas Nitrogen ijcrr.comijpsonline.com
Flow Rate ~4.0 mL/min ijcrr.com
Oven Temperature Program Isothermal at 40°C for a period, followed by a ramp to ~240°C ijpsonline.com
Injector Temperature ~200°C ijpsonline.com
Detector Temperature ~250°C ijpsonline.com
Diluent N-methyl pyrrolidone (NMP) ijpsonline.com
Headspace Incubation ~100°C for 20 min ijpsonline.com

This table presents typical conditions for the analysis of volatile residual solvents in Telmisartan and is not for the direct analysis of this compound.

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is recognized as a leading "green" separation technology that offers advantages in speed and reduced organic solvent consumption compared to traditional HPLC. researchgate.netrsc.org SFC has been successfully developed and validated for the simultaneous assay of Telmisartan and other cardiovascular drugs like ramipril (B1678797) in combined dosage forms. researchgate.net

The technique utilizes supercritical carbon dioxide, often with a polar co-solvent (modifier) like methanol, as the mobile phase. researchgate.netrsc.org The separation is achieved on various stationary phases, with a Zorbax SB-Phenyl column being reported for Telmisartan analysis. researchgate.net Although specific applications focusing solely on the separation of Telmisartan from Impurity B are not widely published, the demonstrated success of SFC in resolving structurally related pharmaceutical compounds indicates its high potential for this purpose. researchgate.nettandfonline.com The ability to fine-tune mobile phase polarity and density by adjusting pressure, temperature, and modifier concentration provides a powerful tool for optimizing the separation of isomers. researchgate.net

Parameter Condition
Technique Supercritical Fluid Chromatography (SFC) with UV detection
Column Zorbax SB-Phenyl (150 mm x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Supercritical CO2 with 10% v/v Methanol as modifier researchgate.net
Flow Rate 2.0 mL/min researchgate.net
Column Temperature 35.0 °C researchgate.net
UV Detection 205 nm researchgate.net

This table outlines a validated SFC method for the assay of Telmisartan, demonstrating the technique's applicability.

Hyphenated Techniques for Identification and Structural Elucidation of this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the definitive identification and structural characterization of pharmaceutical impurities. scribd.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a cornerstone for the trace-level quantification of impurities in Telmisartan. japsonline.com This technique offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying genotoxic impurities, which have very low permissible limits. scirp.orgscirp.org Numerous LC-MS/MS methods have been developed to quantify nitrosamine (B1359907) impurities in sartan drugs, achieving limits of quantification (LOQ) as low as 0.004 ppm. scirp.orgresearchgate.net These methods often use electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources and operate in Multiple Reaction Monitoring (MRM) mode for maximum specificity. scirp.orgmdpi.com

For structural elucidation, High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is invaluable. delpharm.com HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown impurities. delpharm.comajpsonline.com This is particularly useful for distinguishing between compounds with the same nominal mass. When combined with advanced features like Ion Mobility Spectrometry (IMS), HRMS can even help differentiate between isomers, such as Telmisartan and Impurity B, by separating them based on their size and shape (Collisional Cross Section). delpharm.com

Parameter LC-MS/MS for Genotoxic Impurities in Telmisartan
Column Zorbax SB C18 (150 x 3.0 mm, 3.5 µm) or similar scirp.orgscirp.org
Mobile Phase A 0.1% Formic Acid in Water scirp.orgscirp.org
Mobile Phase B 0.1% Formic Acid in Methanol scirp.orgscirp.org
Flow Rate 0.3 mL/min scirp.orgscirp.org
Ionization Source Atmospheric Pressure Chemical Ionization (APCI) scirp.orgscirp.org
Detection Mode Positive Ion, Multiple Reaction Monitoring (MRM) scirp.orgscirp.org

This table summarizes a typical ultra-sensitive method for nitrosamine impurities in Telmisartan, showcasing the capabilities of LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

GC-MS is the preferred method for the analysis of volatile and semi-volatile impurities that may be present in Telmisartan as process-related impurities or degradation products. iajps.com A significant application is the determination of N-nitrosamines, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), which have been identified as contaminants in some sartan medications. iajps.com GC-MS/MS methods provide the high sensitivity and specificity required to meet stringent regulatory limits for these potentially carcinogenic substances. iajps.com

Parameter GC-MS/MS for Nitrosamine Impurities
Technique Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) iajps.com
Column Rtx-5 Amine fused silica capillary column or equivalent iajps.com
Injection Splitless or with an appropriate split ratio
Carrier Gas Helium or Hydrogen
Ionization Mode Electron Ionization (EI)
Detection Mode Multiple Reaction Monitoring (MRM)

This table outlines typical parameters for a GC-MS/MS method used to quantify volatile nitrosamine impurities in Telmisartan tablets.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) Spectroscopy

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful hyphenated technique for the unambiguous structural elucidation of impurities without the need for their physical isolation. conicet.gov.ar This is particularly advantageous when dealing with impurities that are difficult to isolate or are present in very small quantities. LC-NMR provides detailed structural information that is complementary to mass spectrometry data. conicet.gov.arresearchgate.net The technique has been successfully applied to identify and characterize photolytic degradation products of Telmisartan. ajpsonline.commdpi.com For this compound, which is an isomer of the parent drug, LC-NMR would be a definitive tool to confirm the specific arrangement of the benzimidazole (B57391) rings and substituent positions, providing conclusive structural evidence. conicet.gov.ar

Spectroscopic Techniques for Characterization of this compound

Once an impurity is isolated, or analyzed via hyphenated techniques, a suite of spectroscopic methods is used for its complete structural characterization. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). conicet.gov.arblogspot.com

For this compound, these techniques confirm its isomeric structure relative to Telmisartan. synzeal.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise chemical structure. They provide information about the connectivity of atoms and the chemical environment of each proton and carbon. Two-dimensional NMR techniques (like COSY, HSQC, HMBC) are used to piece together the complete molecular framework. conicet.gov.ar A patent detailing the synthesis of this compound provides key ¹H NMR data that distinguishes it from Telmisartan. google.com

Mass Spectrometry (MS): Provides the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental formula. Fragmentation patterns observed in MS/MS experiments help to identify structural motifs within the molecule. blogspot.comgoogle.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The IR spectrum of Impurity B would be very similar to that of Telmisartan but may show subtle differences in the fingerprint region due to the different substitution pattern.

Technique Observed Data / Expected Information for this compound
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z 515, identical to Telmisartan, confirming it is an isomer.
¹H NMR (300 MHz, CDCl₃) Shows characteristic signals for aromatic protons, the n-propyl chain, and methyl groups. The specific chemical shifts and coupling patterns of the benzimidazole protons differ from those in Telmisartan, confirming the isomeric structure. google.com
¹³C NMR (75 MHz, CDCl₃) Provides the full carbon framework, with distinct chemical shifts for the carbons in the rearranged benzimidazole ring compared to Telmisartan. google.com
Infrared (IR) Shows characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), C=N, and C-H bonds, similar to Telmisartan.

This table summarizes the key spectroscopic data used to characterize and confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. researchgate.net By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the molecular structure. ingentaconnect.com The structure of Impurity B, an isomer of Telmisartan, has been confirmed using these techniques. ingentaconnect.com

Published data for this compound provides specific chemical shifts that are crucial for its identification. ingentaconnect.comgoogle.com

Table 1: NMR Spectroscopic Data for this compound

Parameter ¹H NMR (300 MHz, DMSO-d6) δ (ppm) google.com ¹³C NMR (75 MHz, DMSO-d6) δ (ppm) google.com
Chemical Shifts 12.65 (s, 1H), 7.93 (s, 1H), 7.65-7.73 (m, 2H), 7.52-7.61 (m, 2H), 7.41-7.46 (m, 2H), 7.21-7.37 (m, 5H), 6.99 (d, J=8.1Hz, 2H), 5.76 (s, 2H), 3.93 (s, 3H), 2.86 (t, J=7.5Hz, 2H), 2.54 (s, 3H), 1.78-1.90 (m, 2H), 1.00 (t, J=7.5Hz, 3H) 170.47, 157.89, 154.80, 143.76, 143.48, 141.46, 140.93, 138.29, 137.59, 135.52, 133.21, 131.80, 131.35, 130.07, 129.89, 128.27, 126.82, 125.87, 124.33, 122.94, 122.70, 122.32, 119.65, 118.64, 111.33, 48.02, 32.73, 29.52, 21.22, 18.83, 14.79

This interactive table summarizes the key NMR signals for the identification of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used for the detection of Telmisartan and its impurities in chromatographic methods like HPLC and UPLC. chemmethod.comijsrp.org The method relies on the principle that the molecule absorbs UV light at specific wavelengths. For quantitative analysis, a suitable detection wavelength is chosen where the analyte absorbs strongly. In various validated HPLC methods for Telmisartan and its related substances, detection wavelengths are commonly set at 230 nm, 290 nm, or 298 nm to monitor the column eluent. chemmethod.comglobalresearchonline.netsemanticscholar.orgresearchgate.net The selection of a specific wavelength, such as 230 nm, is often a compromise to ensure adequate sensitivity for both the active pharmaceutical ingredient (API) and its various impurities. researchgate.net

Analytical Method Validation for this compound Determination

The quantification of this compound in bulk drug substances and finished products requires fully validated analytical methods to ensure reliable and accurate results. Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH). chemmethod.comresearchgate.net This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. researchgate.net

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components. scholarsresearchlibrary.comhumanjournals.com In the context of this compound, specificity studies demonstrate that the method can separate the impurity peak from the main Telmisartan peak and other related impurities. researchgate.net This is typically achieved by spiking the drug substance with known impurities and performing forced degradation studies to ensure that no co-elution occurs. researchgate.nethumanjournals.com The absence of interfering peaks at the retention time of Impurity B in a placebo or a mixture of other impurities confirms the method's specificity. scholarsresearchlibrary.com

Sensitivity Parameters: Limit of Detection (LOD) and Limit of Quantification (LOQ)

The sensitivity of an analytical method for this compound is defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These parameters are often determined by analyzing a series of diluted solutions and calculating the signal-to-noise (S/N) ratio, with LOD typically established at an S/N ratio of 3:1 and LOQ at 10:1. ijsrp.org

Table 2: Reported Sensitivity Parameters for Telmisartan Impurities

Parameter Reported Value Reference
LOD 0.01 (% w/w) chemmethod.comchemmethod.com
LOQ 0.03 (% w/w) chemmethod.comchemmethod.com
LOD 0.005 to 0.029 µg/mL researchgate.net
LOQ Determined at S/N ratio of 10:1 ijsrp.org

This interactive table presents typical sensitivity values from validated methods for Telmisartan impurities.

Linearity and Calibration Range Establishment

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. For this compound, this is established by preparing a series of solutions of known concentrations and plotting the instrument response against the concentration. The range typically covers from the LOQ up to 150% of the impurity's specification limit. ijsrp.org A high correlation coefficient (r²), typically greater than 0.999, indicates excellent linearity. ijsrp.orgglobalresearchonline.net

Table 3: Linearity and Range Data for Telmisartan Impurity Analysis

Parameter Reported Value Reference
Calibration Range LOQ to 150% of specification level (0.1%) ijsrp.org
Correlation Coefficient (r²) > 0.999 ijsrp.org
Calibration Range LOQ (~0.05) to 6.81 µg/mL globalresearchonline.net
Correlation Coefficient (r) > 0.999 scholarsresearchlibrary.com

This interactive table summarizes findings related to the linearity of analytical methods for Telmisartan impurities.

Precision Assessment (Repeatability and Intermediate Precision)

Precision studies are fundamental in validating an analytical method, demonstrating its consistency and reliability. This is assessed through repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, and inter-instrument variability).

Repeatability (Intra-assay Precision): To determine the repeatability of the analytical method for this compound, multiple preparations are typically analyzed on the same day under the same operating conditions. In one such validation study, six separate sample preparations of Telmisartan were spiked with a known quantity of impurities, including one corresponding to pharmacopoeial impurities like Impurity B, at a 100% specification level. chemmethod.com The relative standard deviation (%RSD) of the measured content for the impurity was then calculated. An acceptance criterion of not more than 5.0% RSD is generally considered indicative of good precision. sci-hub.se

Intermediate Precision (Ruggedness): Intermediate precision is evaluated by repeating the analysis on different days, with different analysts, and on different analytical instruments to ensure the method's consistency over time and under varied, yet typical, laboratory conditions. chemmethod.comresearchgate.net For this compound, this involves analyzing spiked samples across these variables and calculating the cumulative %RSD. The results from such studies demonstrate that the method is precise and not dependent on the specific analyst, equipment, or day of analysis. chemmethod.comresearchgate.net

The table below summarizes representative data for the precision assessment of an analytical method for a Telmisartan impurity.

Parameter Number of Preparations Acceptance Criterion (%RSD) Typical Result (%RSD)
Repeatability6≤ 5.0< 2.0
Intermediate Precision6≤ 5.0< 4.0

Accuracy and Recovery Studies

Accuracy studies determine the closeness of the test results obtained by the method to the true value. This is typically evaluated through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered by the analytical method is calculated.

For this compound, accuracy is assessed by spiking the impurity into the drug product at multiple concentration levels. Commonly, these levels include the Limit of Quantitation (LOQ), 80%, 100%, and 150% of the specification limit. chemmethod.comsci-hub.se Triplicate preparations are made for each concentration level. chemmethod.com The percentage recovery is expected to fall within a predefined range, often between 85% and 115% for impurities. globalresearchonline.net Studies show that the recovery for Telmisartan impurities consistently falls within the 95% to 105% range, indicating a high degree of accuracy for the analytical method. ijsrp.org

Below is a table representing typical accuracy and recovery data for a Telmisartan impurity.

Concentration Level Amount Spiked (µg/mL) Amount Recovered (µg/mL) Recovery (%) Acceptance Criteria (%)
LOQ (e.g., 0.05%)0.150.14596.785.0 - 115.0
100%0.300.29899.385.0 - 115.0
150%0.450.44198.085.0 - 115.0

Robustness and Ruggedness Testing

Robustness testing is a critical component of method validation that demonstrates the method's reliability with respect to deliberate, minor variations in its parameters. This ensures that the method remains unaffected by small fluctuations that might occur during routine use.

For the analysis of this compound, robustness is evaluated by intentionally altering chromatographic conditions one at a time. akjournals.com These variations typically include:

Flow rate of the mobile phase: For instance, altering the flow rate by ±0.1 mL/min from the nominal rate (e.g., 0.8 mL/min varied to 0.7 and 0.9 mL/min). chemmethod.com

Column temperature: Changing the column oven temperature by ±2 °C from the set temperature (e.g., 25 °C varied to 23 °C and 27 °C). chemmethod.com

Mobile phase composition and pH: Slight adjustments to the mobile phase ratio or its pH. akjournals.com

The system suitability parameters are checked after each variation to ensure they remain within the acceptance criteria. The results of these tests confirm that the analytical method is robust and capable of producing consistent and reliable results for this compound, even with minor variations in its operational parameters. chemmethod.comscirp.org

The following table illustrates typical parameters and variations tested during a robustness study.

Parameter Original Condition Variation 1 Variation 2 Effect on Results
Flow Rate0.8 mL/min0.7 mL/min0.9 mL/minNo significant impact on resolution or quantification.
Column Temperature25 °C23 °C27 °CNo significant impact on resolution or quantification.

System Suitability Testing

System Suitability Testing (SST) is an integral part of any analytical chromatographic method. It is performed before and sometimes during a sequence of analyses to verify that the chromatographic system is performing adequately for the intended application. semanticscholar.org

For the analysis of this compound, SST is established using a reference solution containing Telmisartan and its specified impurities. The European Pharmacopoeia mandates specific system suitability criteria for the analysis of Telmisartan, including a requirement for the resolution between the peaks of Impurity B and Telmisartan to be a minimum of 3.0. drugfuture.com This ensures that the two compounds are adequately separated for accurate quantification.

Key system suitability parameters and their typical acceptance criteria are outlined in the table below.

Parameter Acceptance Criterion Purpose
Resolution Minimum 3.0 between Impurity B and Telmisartan peaks drugfuture.comEnsures baseline separation between the impurity and the main component.
Tailing Factor (Asymmetry Factor) Not more than 2.0 ijsrp.orgConfirms the symmetry of the chromatographic peak.
Theoretical Plates (Column Efficiency) Typically > 2000Indicates the efficiency of the separation column.
Relative Standard Deviation (%RSD) Not more than 5.0% for replicate injections sci-hub.seDemonstrates the precision of the injection system.

Stability and Degradation Kinetics of Telmisartan Impurity B

Forced Degradation Studies (ICH Guidelines Compliance)

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. This helps to identify potential degradation products and understand the degradation pathways, which is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. europa.euresearchgate.net The following sections detail the assessment of Telmisartan (B1682998) Impurity B generation under specific stress conditions.

Forced degradation studies under acidic conditions are performed to evaluate the susceptibility of a drug substance to hydrolysis in an acidic medium. In the case of Telmisartan, various studies have shown significant degradation when subjected to acidic stress. researchgate.netakjournals.com For instance, treatment with 1 M HCl at 70°C for 3 hours or 5N HCl at 60°C for 6 hours resulted in notable degradation of the parent drug. researchgate.netakjournals.comijsrp.org

However, the specific generation of Telmisartan Impurity B under these conditions is not consistently reported. Some studies identified other degradation products, such as an unknown product with m/z 162.82 or Dimer acid, as the major degradants in acidic media. ijsrp.orgajpsonline.com One study noted that known impurities of Telmisartan were not generated during their forced degradation protocol. semanticscholar.org Conversely, a review of multiple articles suggested that this compound, as referenced in the European Pharmacopoeia (EP), is formed under acidic stress, although specific quantitative data from primary research to support this is limited in the reviewed literature. ijpsr.com

Table 1: Generation of this compound under Acidic Stress

Stress Condition Observation % Impurity B Formed Reference
1 M HCl, 70°C, 3h Significant degradation of Telmisartan; Impurity B formation not specified. Not Reported akjournals.com
5N HCl, 60°C, 6h Significant degradation of Telmisartan; Dimer acid identified as impurity. Not Reported ijsrp.org

Alkaline hydrolysis is another critical stress condition for evaluating drug stability. Telmisartan has been shown to be susceptible to degradation under basic conditions. researchgate.net Studies using 5 M NaOH at 70°C for 3 hours or 0.1 M NaOH at 80°C for 8 hours have demonstrated significant degradation of the drug. researchgate.netakjournals.com

Similar to acidic stress, the direct quantification of this compound formation under alkaline conditions is not consistently available. One study reported an unknown degradation product with m/z 188.92 after treatment with 1 N NaOH. ajpsonline.com Another investigation observed significant degradation but did not detect additional peaks, suggesting the degradants were not chromatographically resolved or detected under their specific method. akjournals.com A patent for the preparation of this compound does mention hydrolysis under alkaline conditions as a step in its synthesis, which supports the possibility of its formation under such stress. google.com A literature review also pointed to the formation of Impurity B under alkaline stress. ijpsr.com

Table 2: Generation of this compound under Alkaline Stress

Stress Condition Observation % Impurity B Formed Reference
5 M NaOH, 70°C, 3h Substantial degradation of Telmisartan; Impurity B formation not specified. Not Reported akjournals.com
1 N NaOH, 25°C, 1h Significant degradation of Telmisartan; unknown degradant observed. Not Reported ajpsonline.com

Oxidative degradation is tested to understand the drug's sensitivity to oxidation, typically using hydrogen peroxide. Telmisartan has been found to degrade under oxidative stress. researchgate.netresearchgate.net For example, treatment with 6.0% (w/v) H₂O₂ at 70°C for 3 hours led to degradation. akjournals.com

While Telmisartan itself degrades, the formation of this compound is not a commonly reported outcome of oxidative stress. Studies have identified other degradation products, such as a fragment with m/z 302 resulting from cleavage at the C-14 methyl group. akjournals.com Some studies found Telmisartan to be stable under their specific oxidative conditions. ajpsonline.com A literature review did suggest the possibility of Impurity B formation under oxidative stress, but primary data is scarce. ijpsr.com

Table 3: Generation of this compound under Oxidative Stress

Stress Condition Observation % Impurity B Formed Reference
6.0% H₂O₂, 70°C, 3h Degradation of Telmisartan observed; different degradant identified. Not Reported akjournals.com
3% H₂O₂, 25°C, 1h Telmisartan found to be stable. Not Formed ajpsonline.com

Photostability testing exposes the drug substance to light to determine if it is light-sensitive. In several studies, Telmisartan was found to be stable when exposed to photolytic stress, including UV light at 254 nm for 24 hours or direct sunlight for extended periods. researchgate.netajpsonline.com However, one study did report photodegradation, leading to the dehydrogenation of the propyl chain and the formation of a product with m/z 513.8. akjournals.com The formation of this compound under photolytic stress has not been reported in the reviewed literature.

Table 4: Generation of this compound under Photolytic Stress

Stress Condition Observation % Impurity B Formed Reference
UV light, 254 nm, 24h Telmisartan found to be stable. Not Formed ajpsonline.com
Direct sunlight, 15 days Degradation of Telmisartan observed; different degradant identified. Not Reported akjournals.com

Thermal degradation studies are conducted to assess the effect of temperature on the drug substance. One study explicitly identified this compound as the sole degradation product formed when Telmisartan was subjected to thermal stress. ijpsr.com Other studies have reported that Telmisartan is relatively stable under dry heat conditions (e.g., 50°C for 60 days or 100°C for 24 hours), with minimal degradation observed. researchgate.netakjournals.com This suggests that the formation of Impurity B under thermal stress may be dependent on the specific conditions (temperature and duration) applied.

Table 5: Generation of this compound under Thermal Stress

Stress Condition Observation % Impurity B Formed Reference
Not specified Only Impurity B was formed. Not Reported ijpsr.com
50°C, 60 days Telmisartan found to be stable. Not Formed researchgate.net

Humidity stress testing evaluates the impact of moisture on the stability of the drug substance. Studies combining temperature and humidity (e.g., 60°C and 80% RH) have been performed. chemmethod.com One study reported slight degradation of Telmisartan under humidity stress, but did not specify the identity of the degradation products. researchgate.net Another study noted that degradation of Telmisartan can occur under excessively humid conditions over a prolonged period, mainly due to hydrolysis. akjournals.com There is no specific mention in the reviewed literature of this compound being formed under humidity stress alone.

Table 6: Generation of this compound under Humidity Stress

Stress Condition Observation % Impurity B Formed Reference
Not specified Slight degradation of Telmisartan observed. Not Reported researchgate.net
60°C and 80% RH Mass balance established, implying some degradation. Not Reported chemmethod.com

Assessment of Impurity B Generation under Thermal Stress

Kinetic Modeling of Impurity B Formation and Degradation

Detailed kinetic modeling studies focusing specifically on the formation and subsequent degradation of this compound are not extensively available in publicly accessible scientific literature. While the degradation kinetics of the parent drug, Telmisartan, have been investigated under various stress conditions, specific kinetic models, reaction rates, and degradation orders for this compound have not been reported. scbt.com

Kinetic studies on drug degradation typically involve determining the rate at which the drug or impurity concentration changes over time under specific conditions. This often follows zero-order, first-order, or other kinetic models. For instance, some degradation processes are modeled using first-order kinetics, where the rate of reaction is proportional to the concentration of one of the reactants. scbt.com However, without specific experimental data on this compound, it is not possible to provide a kinetic model for its degradation.

Degradation Product Profiling and Mass Balance Studies

The degradation profile of this compound, detailing the specific products it breaks down into, is not specifically elucidated in the available research. Forced degradation studies on Telmisartan are designed to generate and separate degradation products from the parent drug and its known impurities, including Impurity B. researchgate.netchemmethod.com These studies confirm the stability-indicating nature of the analytical methods used. chemmethod.comresearchgate.net

Mass balance analysis is an important part of degradation studies, aiming to account for all the mass of the drug substance after degradation by summing the assay of the parent drug and the levels of all known and unknown degradation products. chemmethod.comresearchgate.net For Telmisartan, mass balance studies have been performed as part of its forced degradation analysis. chemmethod.comresearchgate.net However, specific mass balance studies that track the degradation of this compound as the starting material are not described in the reviewed literature. Such a study would involve isolating Impurity B and subjecting it to stress conditions to identify and quantify its unique degradation products.

The following table provides a general overview of the types of stress conditions under which the stability of Telmisartan and its impurities are typically evaluated.

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis0.1 M HCl, heat at 70°C for 5 hours
Base Hydrolysis0.1 M NaOH, heat at 70°C for 5 hours
Oxidative Degradation6% H2O2 at room temperature
Thermal Degradation105°C for 24 hours
Photolytic DegradationExposure to UV light for 24 hours
Neutral HydrolysisReflux in water at 70°C for 5 hours

This table represents typical conditions used in forced degradation studies of Telmisartan and is for illustrative purposes. Specific degradation of Impurity B under these conditions has not been detailed in the literature. nih.gov

Toxicological and Safety Assessment of Telmisartan Impurity B

Classification of Telmisartan (B1682998) Impurity B within Impurity Categories (e.g., Organic, Genotoxic)

Pharmaceutical impurities are broadly categorized based on their chemical nature and origin. Telmisartan Impurity B, identified chemically as 4'-[(1,7'-Dimethyl-2'-propyl-1H,1'H-2,5'-bibenzo[d]imidazol-1'-yl)methyl]biphenyl-2-carboxylic acid, is an isomer of the active pharmaceutical ingredient (API), Telmisartan. simsonpharma.comsynzeal.comnih.gov As such, it falls under the category of Organic Impurities . Organic impurities are often process-related, arising from the synthetic route of the API, or they can be degradation products.

A critical aspect of impurity classification is the assessment of its potential to be genotoxic. Genotoxic impurities are substances that can cause damage to DNA, potentially leading to mutations and cancer. humanjournals.com According to the International Council for Harmonisation (ICH) M7 guideline, impurities are assessed for mutagenic potential and classified accordingly. humanjournals.com Substances that are DNA-reactive and have the potential for direct DNA damage are of high concern. humanjournals.com While the broader class of "sartan" drugs has been under scrutiny for certain genotoxic impurities like nitrosamines, there is no publicly available evidence to specifically classify this compound as a genotoxic impurity. researchgate.netacs.org Therefore, it is primarily managed as a process-related organic impurity unless specific data indicates otherwise.

In Silico (Computational) Toxicology Prediction for Potential Mutagenicity and Carcinogenicity

Before undertaking laboratory-based toxicological studies, computational (in silico) methods are employed as a first step in hazard identification. pnrjournal.com This approach uses the chemical structure of a compound to predict its potential toxicological properties, such as mutagenicity and carcinogenicity. The ICH M7 guideline encourages the use of two complementary in silico methodologies: one expert rule-based and one statistical-based. pnrjournal.com

Expert Rule-Based Systems: These systems contain knowledge-based rules derived from existing toxicological data. They identify "structural alerts" or toxicophores within the molecule—sub-structures that are known to be associated with toxicity. jscimedcentral.com

Statistical-Based Systems (QSAR): Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate specific structural features of chemicals in a training set with their known toxicological activity. pnrjournal.com These models then predict the toxicity of a new compound based on its structural similarity to the compounds in the training set.

For this compound, an in silico assessment would analyze its benzimidazole-based structure for any alerts associated with mutagenicity or carcinogenicity. jscimedcentral.com While specific results from such studies on this compound are not publicly documented, this predictive assessment is a standard part of the risk evaluation process. tandfonline.com

Table 1: Examples of In Silico Toxicology Prediction Software

Software Platform Prediction Methodology Key Toxicological Endpoints
DEREK Nexus Expert Rule-Based Mutagenicity, Carcinogenicity, Skin Sensitization, Teratogenicity
CASE Ultra Statistical-Based (QSAR) Mutagenicity (Ames), Carcinogenicity, Developmental Toxicity
Toxtree Expert Rule-Based Mutagenicity (Cramer rules, Benigni/Bossa rulebase)

| TEST | Statistical-Based (QSAR) | Rat Oral LD50, Ames Mutagenicity, Developmental Toxicity |

In Vitro Toxicological Screening and Assays (e.g., Cytotoxicity, Mutagenicity)

Following in silico predictions, in vitro assays are conducted to provide experimental evidence of a compound's toxicological profile. These tests are performed on cells or microorganisms in a controlled laboratory setting.

Mutagenicity Assays: The standard assay for assessing mutagenic potential is the bacterial reverse mutation assay, commonly known as the Ames test. humanjournals.com This test uses various strains of bacteria (e.g., Salmonella typhimurium and E. coli) to detect gene mutations. nih.gov A positive result in an Ames test is a strong indicator of mutagenic potential. The parent compound, Telmisartan, was found to be devoid of mutagenic activity in a battery of standard genotoxicity tests, including the Ames test. nih.goveuropa.eu For an impurity like this compound, a negative Ames test would classify it as a non-mutagenic impurity (Class 5 under ICH M7), allowing it to be controlled at the higher limits specified by ICH Q3A/B guidelines. researchgate.net

Cytotoxicity Assays: These assays measure the ability of a substance to cause cell death. Various methods can be employed, such as assessing cell membrane integrity (e.g., propidium (B1200493) iodide staining) or metabolic activity (e.g., MTT assay). nih.gov While studies have investigated the cytotoxic effects of other drug impurities, specific public data on the in vitro cytotoxicity of this compound is not available. researchgate.net Such testing would be part of a comprehensive toxicological workup if required during drug development.

Table 2: Common In Vitro Toxicological Assays for Impurity Assessment

Assay Type Test System Endpoint Measured
Mutagenicity Salmonella typhimurium, E. coli (Ames Test) Gene mutations (reverse mutations)
Mutagenicity Mammalian cells (e.g., mouse lymphoma) Gene mutations
Clastogenicity Human lymphocytes, Chinese hamster ovary cells Chromosomal damage/aberrations

| Cytotoxicity | Various mammalian cell lines (e.g., COS-7, 3T3-L1) | Cell viability, cell death (apoptosis/necrosis) |

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analysis Relevant to Impurity B

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) analyses involve comparing the chemical structure of the impurity to the parent drug and other structurally related compounds to infer potential biological and toxicological activities.

Telmisartan's structure consists of a biphenylcarboxylic acid moiety linked to two benzimidazole (B57391) rings. Its therapeutic activity is well-defined by these structural features. nih.gov this compound is an isomer of Telmisartan, meaning it has the same molecular formula (C₃₃H₃₀N₄O₂) and molecular weight, but a different structural arrangement of its atoms. pharmaffiliates.comsigmaaldrich.com The key difference lies in the connectivity between the two benzimidazole units and the biphenylmethyl group.

An SAR/STR analysis for Impurity B would focus on how this isomeric difference might alter its interaction with biological targets compared to Telmisartan. SAR studies on Telmisartan have identified the specific structural components necessary for its intended pharmacological activity, such as PPARγ activation. nih.gov Any change in structure, including the isomeric variation seen in Impurity B, could potentially alter this activity or introduce new, unintended interactions with other biological molecules, which forms the basis of the STR analysis. This analysis helps in predicting whether the impurity is likely to share the parent drug's safety profile or if it may present unique toxicological concerns.

Risk Assessment Methodologies for Pharmaceutical Impurities

The risk assessment of a pharmaceutical impurity is a systematic process designed to ensure patient safety by controlling impurities to acceptable levels. This process is guided by ICH principles (Q9, M7, Q3A/B). fujifilm.comsigmaaldrich.com

The risk assessment process generally involves the following steps:

Hazard Identification: This step involves identifying all potential and actual impurities through process understanding and analytical testing. raps.org The potential for mutagenicity is evaluated using in silico models and, if necessary, in vitro assays as described above.

Exposure Assessment and Risk Characterization: The risk is characterized by comparing the potential patient exposure to the impurity with an established safe level. For genotoxic impurities, a health-based exposure limit, known as the Threshold of Toxicological Concern (TTC), is often applied. The TTC is a concept that establishes a human exposure threshold value for chemicals below which there is a very low probability of a risk to human health. humanjournals.com For many potential mutagenic impurities, this is set at 1.5 µg per person per day. humanjournals.com

Risk Control: Based on the risk characterization, a control strategy is developed.

If an impurity is confirmed to be mutagenic, efforts are made to control it at or below the TTC-derived limit.

If an impurity is determined to be non-mutagenic (e.g., negative in an Ames test), it is treated as a standard organic impurity. Its acceptable limit in the drug substance is then determined by the qualification thresholds outlined in the ICH Q3A/B guidelines, which are typically much higher than the TTC. researchgate.net

This risk-based approach ensures that significant resources are focused on impurities that pose the greatest potential risk, while providing a scientifically sound basis for accepting impurities that are unlikely to be a safety concern at the levels observed. raps.orgispe.org

Regulatory Science and Compliance for Telmisartan Impurity B

Pharmacopoeial Standards and Monograph Requirements (e.g., European Pharmacopoeia, United States Pharmacopoeia)

The European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopoeia (USP) provide official standards for the quality of telmisartan (B1682998) and its impurities. cymitquimica.comusp.org These monographs specify the tests, procedures, and acceptance criteria to ensure that the drug substance meets the required quality standards.

European Pharmacopoeia (Ph. Eur.) The Ph. Eur. monograph for telmisartan lists several specified impurities, including Telmisartan Impurity B. drugfuture.comingentaconnect.com The monograph provides a liquid chromatography method for the determination of these impurities. For this compound, the Ph. Eur. sets a specific acceptance criterion. drugfuture.com The limit for Impurity B is not more than 1.5 times the area of the principal peak in the chromatogram obtained with a reference solution, which corresponds to a limit of 0.15%. drugfuture.com The system suitability criteria for the chromatographic method ensure adequate resolution between the peaks of Impurity B and telmisartan. drugfuture.com

United States Pharmacopoeia (USP) The USP monograph for telmisartan also includes tests for organic impurities. drugfuture.com Telmisartan Related Compound B, which is the same chemical entity as this compound, is a specified impurity in the USP. synzeal.com The USP provides a liquid chromatography method for the analysis of related compounds and specifies system suitability requirements, including resolution between telmisartan and Telmisartan Related Compound B. drugfuture.com

Interactive Data Table: Pharmacopoeial Specifications for this compound

PharmacopoeiaImpurity NameSpecification Limit
European Pharmacopoeia (Ph. Eur.)Impurity B≤ 0.15% drugfuture.com
United States Pharmacopoeia (USP)Telmisartan Related Compound BSpecified and controlled drugfuture.com

Development of Reference Standards for this compound

The availability of well-characterized reference standards is a prerequisite for the accurate quantification of impurities. Reference standards for this compound are available from various sources, including the European Pharmacopoeia (EP) and the United States Pharmacopoeia (USP). cymitquimica.com These reference standards are used for the identification and quantification of the impurity in telmisartan drug substance and drug product.

The development of a reference standard involves the synthesis or isolation of the impurity, followed by extensive characterization to confirm its identity and purity. The synthesis of this compound has been reported in scientific literature, providing a pathway for its preparation for use as a reference material. ingentaconnect.comgoogle.compatsnap.com The characterization typically includes techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS) to confirm the chemical structure. ingentaconnect.com The purity of the reference standard is also rigorously assessed.

These reference standards are crucial for:

Peak identification: In chromatographic analysis, the retention time of the peak corresponding to Impurity B in a sample is compared to that of the reference standard. drugfuture.com

Quantification: The reference standard is used to prepare calibration solutions to accurately determine the concentration of Impurity B in the test sample. chemmethod.com

Method validation: Reference standards are essential for validating analytical methods, including specificity, linearity, accuracy, and precision. chemmethod.comchemmethod.com

Quality Control and Release Testing Strategies Incorporating Impurity B Analysis

Robust quality control and release testing strategies are implemented to ensure that each batch of telmisartan API and the final drug product complies with the established specifications for impurities, including this compound. These strategies are built around validated analytical methods.

A common analytical technique for the determination of telmisartan and its impurities is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. chemmethod.comakjournals.com Several stability-indicating HPLC methods have been developed and validated for the determination of telmisartan and its related substances. chemmethod.comchemmethod.comijsrp.org A stability-indicating method is one that can separate the drug substance from its degradation products, ensuring that the assay results are an accurate reflection of the drug's purity. ijsrp.org

The validation of these analytical methods is performed in accordance with ICH guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology". chemmethod.comchemmethod.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. chemmethod.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. chemmethod.com

Accuracy: The closeness of the test results obtained by the method to the true value. chemmethod.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. chemmethod.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. chemmethod.comchemmethod.comijsrp.org

Interactive Data Table: Example of Analytical Method Parameters for Telmisartan Impurity Analysis

ParameterExample Value/RangeReference
ColumnC18 or RP-8 chemmethod.comakjournals.com
Mobile PhaseGradient elution with a mixture of a buffer (e.g., phosphate (B84403) buffer, trifluoroacetic acid) and an organic solvent (e.g., acetonitrile, methanol) chemmethod.comdrugfuture.comsemanticscholar.org
Detection Wavelength230 nm or 290 nm chemmethod.comijsrp.org
Limit of Detection (LOD)0.01% w/w chemmethod.comchemmethod.com
Limit of Quantitation (LOQ)0.03% w/w chemmethod.comchemmethod.com

In addition to routine batch release testing, the analysis of this compound is a critical component of stability testing programs to monitor for any increase in its levels over the shelf life of the drug substance and drug product.

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